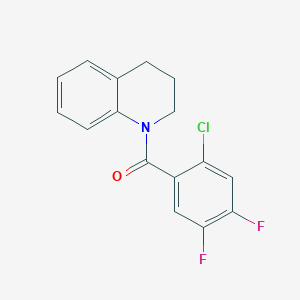![molecular formula C29H24ClNO2 B391785 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391785.png)
5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]phenanthridinone structure, followed by the introduction of the 4-chlorophenyl and 2-furyl groups. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 5-[5-(4-methylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 5-[5-(4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Uniqueness
The uniqueness of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C29H24ClNO2 |
|---|---|
Poids moléculaire |
454g/mol |
Nom IUPAC |
5-[5-(4-chlorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24ClNO2/c1-29(2)15-21-26-20-6-4-3-5-17(20)9-12-22(26)31-28(27(21)23(32)16-29)25-14-13-24(33-25)18-7-10-19(30)11-8-18/h3-14,28,31H,15-16H2,1-2H3 |
Clé InChI |
MXVGABHLIVIDTL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=C(C=C6)Cl)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=C(C=C6)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B391704.png)

![Methyl 4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B391707.png)
![2-chloro-5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B391709.png)
![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391711.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B391712.png)
![N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE](/img/structure/B391714.png)
![N'-[2,2-dimethyl-3-(2-oxo-1-piperidinyl)propylidene]-2-(2-quinolinylsulfanyl)acetohydrazide](/img/structure/B391715.png)

![(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B391719.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B391720.png)

![4-Chloro-2-nitro-3,5-dimethyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391724.png)
![2-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B391726.png)
